2-Methyldec-9-enal
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Overview
Description
2-Methyldec-9-enal: is an organic compound belonging to the class of aldehydes. It features a long carbon chain with a double bond and an aldehyde functional group. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2-Methyldec-9-enal involves the aldol condensation of 2-methyl-1-decanal with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the desired product.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyldec-9-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyldecanoic acid.
Reduction: 2-Methyldec-9-enol.
Addition: 2-Bromo-2-methyldec-9-enal.
Scientific Research Applications
Chemistry: 2-Methyldec-9-enal is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It is also investigated for its role in cell signaling and metabolic pathways.
Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of 2-Methyldec-9-enal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Decanal: Similar in structure but lacks the double bond.
2-Methylundec-10-enal: Similar but with an additional carbon in the chain.
Nonanal: Shorter carbon chain and lacks the double bond.
Uniqueness: 2-Methyldec-9-enal is unique due to its specific combination of a long carbon chain, a double bond, and an aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
65676-11-1 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyldec-9-enal |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
VNYQFJIEUNEILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC=C)C=O |
Origin of Product |
United States |
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